

3-Methoxy-4-methoxycarbonylphenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-4-methoxycarbonylphenylboronic acid
Cat. No.:	B1318690

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Technical Guide: 3-Methoxy-4-methoxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of **3-Methoxy-4-methoxycarbonylphenylboronic acid**, a valuable building block in modern organic synthesis.

Core Physical Properties

Quantitative data for **3-Methoxy-4-methoxycarbonylphenylboronic acid** is summarized below. It is important to note that specific experimental data for this particular isomer is limited, and some values are predicted or inferred from closely related isomers.

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₁₁ BO ₅	
Molecular Weight	209.99 g/mol	
Appearance	Assumed to be a white to off-white solid	Inferred from related compounds
Boiling Point	397.374 °C at 760 mmHg	Predicted value
Melting Point	Not available	Data for the 3-methoxycarbonyl isomer is 205-208 °C, and for the 4-methoxycarbonyl isomer is 197-200 °C.[1]
Solubility	Expected to be soluble in polar organic solvents such as THF, DMF, and DMSO; moderately soluble in methanol and ethanol; and have low solubility in water.[2]	Inferred from related compounds
CAS Number	603122-41-4	

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of **3-Methoxy-4-methoxycarbonylphenylboronic acid** are crucial for its effective application. Below are generalized protocols based on established methodologies for arylboronic acids.

General Synthesis of a Substituted Phenylboronic Acid via Lithiation-Borylation

This protocol outlines a common method for the synthesis of arylboronic acids from an appropriately substituted aryl halide.

Materials:

- Substituted aryl bromide (e.g., Methyl 4-bromo-2-methoxybenzoate)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- n-Butyllithium (n-BuLi) solution in hexanes
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Hexane

Procedure:

- Dissolve the substituted aryl bromide (1.0 eq) and triisopropyl borate (1.3 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- Stir the reaction at this temperature for 30 minutes.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Adjust the pH to 1 with 1 M HCl.
- Extract the aqueous phase with ethyl acetate (3 x volume of THF).
- Combine the organic layers and wash with saturated brine solution.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or silica gel chromatography to yield the desired phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical application of **3-Methoxy-4-methoxycarbonylphenylboronic acid** in a palladium-catalyzed cross-coupling reaction.

Materials:

- **3-Methoxy-4-methoxycarbonylphenylboronic acid** (1.2 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., a mixture of toluene and water or dioxane and water)

Procedure:

- To a reaction vessel, add the aryl halide, **3-Methoxy-4-methoxycarbonylphenylboronic acid**, palladium catalyst, and base.
- Add the solvent system to the vessel.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain the coupled product.

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of **3-Methoxy-4-methoxycarbonylphenylboronic acid** to its application in drug discovery or materials science.

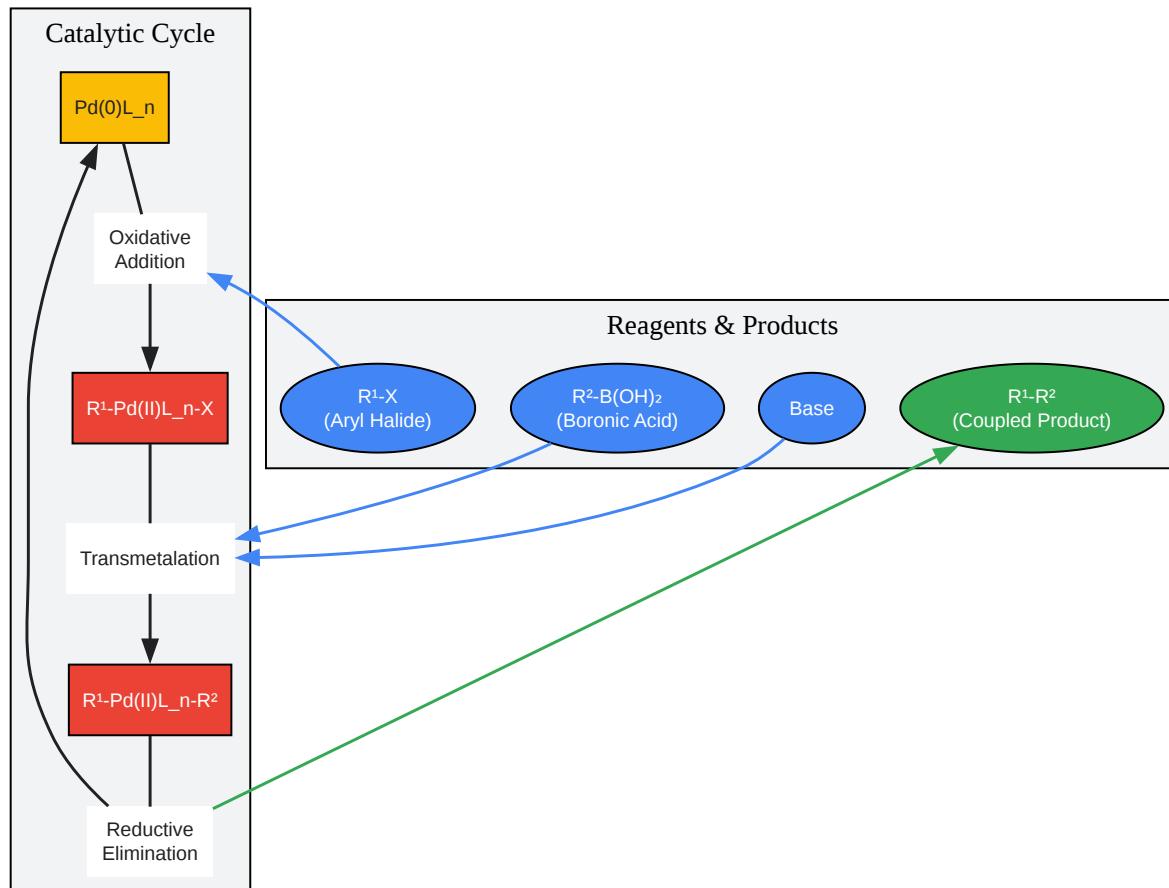


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General workflow for the synthesis and use of the boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5]



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [3-Methoxy-4-methoxycarbonylphenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318690#3-methoxy-4-methoxycarbonylphenylboronic-acid-physical-properties]

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